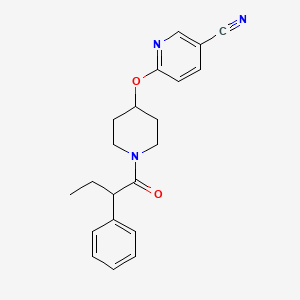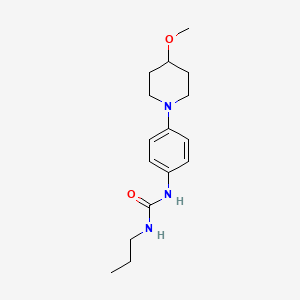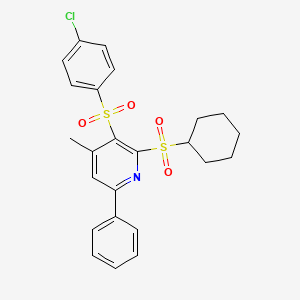![molecular formula C11H13ClN2O2 B2493910 Acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester CAS No. 35229-96-0](/img/structure/B2493910.png)
Acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester
説明
The synthesis and study of acetic acid derivatives, including chloro[(3-methylphenyl)hydrazono]-, ethyl ester, involve understanding their stability, reactivity, and potential applications in various fields such as pharmaceuticals, agriculture, and materials science. These compounds are part of a broader class of chemicals known for their versatile chemical reactions and properties.
Synthesis Analysis
The synthesis of acetic acid derivatives often involves esterification, condensation reactions, and modifications to improve stability and reactivity. For instance, studies have shown that structural modifications can significantly affect the stability and mechanism of degradation of related compounds (Pretzer & Repta, 1987). Other research highlights methods for synthesizing phenylacetic acid derivatives through esterification and etherification processes, demonstrating the diverse synthetic routes available for these compounds (Mi, 2006).
Molecular Structure Analysis
The molecular structure of acetic acid derivatives is key to their chemical behavior. X-ray diffraction techniques, IR, NMR, and other spectroscopic methods are often used to characterize these molecules, providing insights into their structural features and potential for chemical bonding and reactions (Şahin et al., 2014).
Chemical Reactions and Properties
Acetic acid derivatives undergo a variety of chemical reactions, including condensation with active methylene reagents, yielding products depending on the reaction conditions and the nature of the substituents (Al-Mousawi & El-Apasery, 2012). The reactivity and stability of these compounds can be influenced by substituents on the aromatic ring and the presence of electron-withdrawing or donating groups.
科学的研究の応用
Stability and Degradation
Stability of Anticancer Agents The stability and degradation of derivatives of acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester, particularly in the context of anticancer agents, have been a subject of research. For instance, the stability and mechanism of degradation of selected derivatives were studied, focusing on the structural features contributing to their aqueous instability and the possibility of stabilizing these agents through prodrug derivatization. It was found that certain modifications, such as ethyl ester derivatization, could lead to rapid degradation via specific mechanisms like unimolecular elimination. The study highlighted the impact of electron delocalization and the significance of substituents on the benzene ring on the stability of these compounds (Pretzer & Repta, 1987).
Chemical Reactions and Synthesis
Formation of Nicotinates and Pyrido Cinnolines In another study, acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester was involved in condensation reactions with other compounds, leading to the formation of various derivatives. For example, one compound underwent condensation with ethyl cyanoacetate in acetic acid, yielding different derivatives depending on the reaction conditions. Such reactions are crucial for synthesizing compounds with potential pharmacological applications and provide insights into the reactivity of these esters under different conditions (Al-Mousawi & El-Apasery, 2012).
Biological Activities
Antimicrobial and Antifungal Activities A study investigated the azo-hydrazone tautomerism and antimicrobial activity of new substituted imidazolines and perimidines derived from acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester. The synthesized compounds were evaluated for their antibacterial and antifungal activities, revealing that some demonstrated excellent activities. This research underscores the potential of these compounds in therapeutic applications and the importance of structural features in their biological activities (Farghaly, Abdallah & Aziza, 2014).
Agricultural Applications
Elongation and Root Formation in Plants Research on 4-Chloroindole-3-acetic acid and its esters, closely related to acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester, showed significant elongation activity toward Avena coleoptiles and affected the growth of Chinese cabbage hypocotyls and black gram seedlings. Such compounds were found to induce swelling and formation of numerous lateral roots, even at low concentrations. This indicates the potential use of these compounds in enhancing plant growth and productivity, offering valuable insights for agricultural applications (Katayama, 2000).
特性
IUPAC Name |
ethyl 2-chloro-2-[(3-methylphenyl)hydrazinylidene]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-3-16-11(15)10(12)14-13-9-6-4-5-8(2)7-9/h4-7,13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNDVZFJEOKUPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC(=C1)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394911 | |
| Record name | Acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester | |
CAS RN |
35229-96-0 | |
| Record name | Ethyl 2-chloro-2-[2-(3-methylphenyl)hydrazinylidene]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35229-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-ethylbenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![4-fluoro-N-[(2-methylphenyl)methyl]oxolan-3-amine](/img/structure/B2493830.png)
![2-(benzylthio)-7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2493831.png)
![1-[1,1'-Biphenyl]-4-yl-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2493832.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-isopropylethanediamide](/img/structure/B2493833.png)
![[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2493834.png)
![6-chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]pyridine-3-carboxamide](/img/structure/B2493836.png)





![7-(3,4-dimethylbenzoyl)-5-[(4-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2493846.png)
